N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide
Description
The compound N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide belongs to a class of sulfonamide-thiourea hybrids. Its structure comprises:
- A 4,6-dimethylpyrimidin-2-yl group linked via a sulfamoyl moiety to a phenyl ring.
- A carbamothioyl (thiourea) group bridging the phenyl ring and a furan-2-carboxamide substituent.
For example, compounds with similar thiourea-sulfonamide scaffolds exhibit molecular weights ranging from 372.4 to 486.5 g/mol and melting points between 168°C and 246°C depending on substituents .
Properties
Molecular Formula |
C18H17N5O4S2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17N5O4S2/c1-11-10-12(2)20-17(19-11)23-29(25,26)14-7-5-13(6-8-14)21-18(28)22-16(24)15-4-3-9-27-15/h3-10H,1-2H3,(H,19,20,23)(H2,21,22,24,28) |
InChI Key |
IVUWJHBGHCAVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-pyrimidinylamine, furylcarbonyl chloride, and benzenesulfonyl chloride. The reactions may involve:
Amidation: Combining 4,6-dimethyl-2-pyrimidinylamine with furylcarbonyl chloride in the presence of a base like triethylamine.
Thioamide Formation: Reacting the intermediate with a thiol reagent.
Sulfonamide Formation: Finally, reacting the thioamide intermediate with benzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or thiols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As an enzyme inhibitor or probe for studying biological pathways.
Medicine: Potential therapeutic applications as an antibiotic or anticancer agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Melting Points :
- Electron-withdrawing groups (e.g., nitro in 2-nitrobenzamide) may reduce melting points compared to electron-donating groups. For instance, the thiophene-2-carboxamide analog () exhibits a high melting point (244–246°C ), likely due to enhanced molecular packing from sulfur’s polarizability .
- The target compound’s furan-2-carboxamide group, being less polarizable than thiophene, may result in a lower predicted melting point (~200–220°C).
Synthetic Yields :
Computational and Spectral Characterization
- 1H/13C NMR Trends : Thiourea protons in analogs (e.g., 1d) resonate at δ 12.74–11.69 ppm , while aromatic protons in furan-2-carboxamide are expected near δ 7.0–8.5 ppm .
- HRMS Validation : High-resolution mass spectrometry (HRMS) data for related compounds (e.g., [M+H]⁺ = 442.1006 for 1d) confirm structural integrity, a standard practice for thiourea derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
